molecular formula C25H17NO5 B12203575 N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide

Cat. No.: B12203575
M. Wt: 411.4 g/mol
InChI Key: FSDAWCPVBDWVJO-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide (CAS: 1010910-32-3) is a synthetic small molecule characterized by a chromen-4-one (coumarin derivative) core structure. The chromenone ring is substituted at position 2 with a 4-methoxyphenyl group and at position 6 with a benzofuran-2-carboxamide moiety . Chromenones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Properties

Molecular Formula

C25H17NO5

Molecular Weight

411.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H17NO5/c1-29-18-9-6-15(7-10-18)23-14-20(27)19-13-17(8-11-22(19)31-23)26-25(28)24-12-16-4-2-3-5-21(16)30-24/h2-14H,1H3,(H,26,28)

InChI Key

FSDAWCPVBDWVJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide typically involves multistep synthetic routes. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the benzofuran moiety in acidic media . Industrial production methods may involve similar multicomponent reactions, optimized for higher yields and scalability.

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boron reagents to form carbon-carbon bonds.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), which are involved in the progression of certain cancers . The inhibition of these receptors disrupts signaling pathways that promote cell proliferation and survival.

Comparison with Similar Compounds

Key Differences:

Core Structure: Chromenone (target compound): A fused benzopyrone system with inherent fluorescence and planar geometry. Benzothiazole (patent compounds): A heterocyclic ring containing sulfur and nitrogen, often associated with electronic conjugation and metabolic stability.

Positional Effects: The 4-methoxyphenyl group is attached to the chromenone at position 2, whereas in the patent compounds, it is part of an acetamide side chain linked to the benzothiazole. This positional variance may alter steric and electronic interactions with biological targets.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features
N-[2-(4-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide Chromenone 4-Methoxyphenyl (C2), Benzofuran carboxamide (C6) High aromaticity, potential fluorescence
N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 4-Methoxyphenyl acetamide Simpler amide linkage, sulfur-containing core

Formoterol-Related Compounds (USP Standards)

Formoterol-related compounds A–D () include derivatives with 4-methoxyphenyl groups but are structurally distinct as ethanolamine derivatives. For example, Formoterol-related compound A features a 1-(3-amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol backbone . These compounds are β2-adrenergic receptor agonists, emphasizing pharmacological activity rather than structural similarity to the chromenone-based target compound.

Key Contrasts:

  • Functional Groups: Formoterol derivatives prioritize ethanolamine and hydroxyl groups for receptor binding, whereas the target compound focuses on chromenone and benzofuran for aromatic interactions.
  • Biological Targets: The target compound’s chromenone core may target enzymes like kinases or cyclooxygenases, unlike Formoterol’s β2-adrenergic focus.

Research Implications and Limitations

While structural comparisons highlight differences in core architecture and substituent effects, empirical data on physicochemical properties (e.g., solubility, LogP) or biological activity are absent in the provided evidence. Further studies using computational modeling (e.g., docking simulations) or experimental assays (e.g., crystallography via SHELX ) are needed to validate these hypotheses.

Biological Activity

N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article discusses its biological activity, including its effects on various biological targets, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound is characterized by the following structural formula:

C21H17NO4\text{C}_{21}\text{H}_{17}\text{N}\text{O}_4

This structure includes a coumarin core with a methoxyphenyl substituent and a benzofuran moiety, which are significant for its biological interactions.

1. Antioxidant Properties

Research indicates that compounds within the coumarin family exhibit significant antioxidant activities. For instance, studies show that derivatives similar to this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

Enzyme IC50 (μM) Remarks
Acetylcholinesterase (AChE)0.09Potent inhibitor, potential in Alzheimer's treatment
Monoamine Oxidase B (MAO-B)27Moderate inhibition, relevant for neurodegenerative disorders

These findings suggest that the compound could be beneficial in treating conditions like Alzheimer's disease by modulating neurotransmitter levels.

3. Neuroprotective Effects

In vitro studies have demonstrated that the compound protects neuronal cells from apoptosis induced by oxidative stress. It was shown to reduce cell death in rat pheochromocytoma (PC12) cells when exposed to hydrogen peroxide, indicating its potential as a neuroprotective agent .

4. Antidiabetic Activity

Preliminary studies suggest that similar compounds may exhibit antidiabetic properties by inhibiting α-glucosidase activity. This suggests a potential role in managing blood glucose levels, although specific data on this compound is still limited .

Case Study 1: Neuroprotective Mechanisms

A study explored the neuroprotective effects of coumarin derivatives, including this compound. The results indicated significant reductions in markers of oxidative stress and apoptosis in neuronal cell lines treated with the compound compared to controls. This highlights its potential therapeutic application in neurodegenerative diseases.

Case Study 2: Enzyme Inhibition Profiles

In another investigation focusing on enzyme inhibition, the compound was tested against AChE and MAO-B. The results showed that it not only inhibited these enzymes effectively but also displayed selectivity over other cholinesterases, suggesting a favorable profile for further development as a cognitive enhancer in Alzheimer's therapy.

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